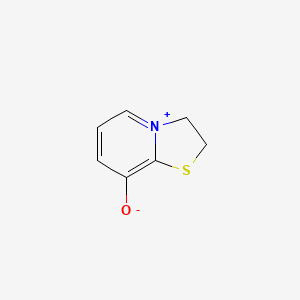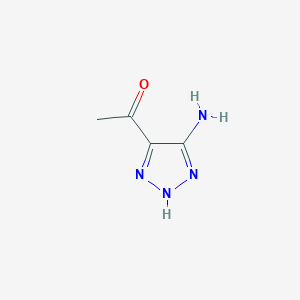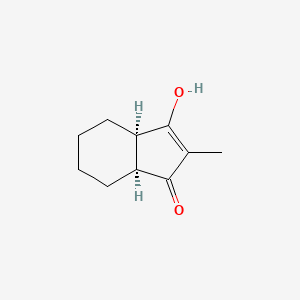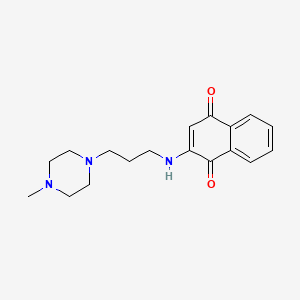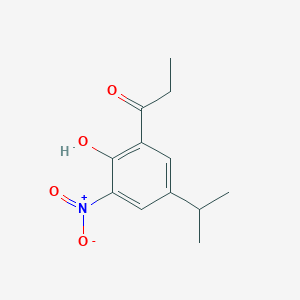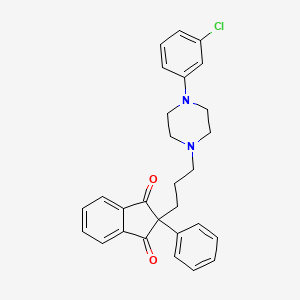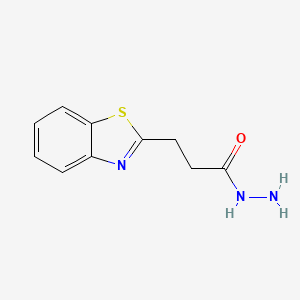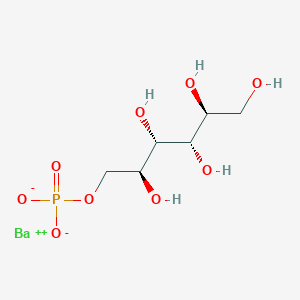
D-Mannitol 1-phosphate barium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannitol 1-phosphate barium: is a chemical compound with the molecular formula C6H13O9PBa. It is a white crystalline powder that is soluble in water and has a molecular weight of 422.4 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannitol 1-phosphate barium can be synthesized through the phosphorylation of D-mannitol. The reaction involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of fructose-6-phosphate to mannitol-1-phosphate, followed by the addition of barium ions to form the barium salt. This method is preferred due to its higher yield and specificity .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannitol 1-phosphate barium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-mannitol and phosphate ions.
Oxidation: It can be oxidized to form D-mannitol-1,6-bisphosphate under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a catalyst such as an acid or base.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Produces D-mannitol and phosphate ions.
Oxidation: Forms D-mannitol-1,6-bisphosphate.
Applications De Recherche Scientifique
Chemistry: D-Mannitol 1-phosphate barium is used as a reagent in various chemical reactions and as a standard in analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways involving mannitol and its derivatives .
Medicine: The compound is used in medical research to investigate its potential therapeutic effects, particularly in the treatment of conditions like cystic fibrosis and intracranial pressure .
Industry: In industrial applications, this compound is used in the production of mannitol, a sugar alcohol used as a sweetener and in pharmaceuticals .
Mécanisme D'action
D-Mannitol 1-phosphate barium exerts its effects by participating in the phosphoenolpyruvate-dependent phosphotransferase system, a major mechanism used by bacteria for carbohydrate uptake . It is also involved in the metabolism of fructose and mannose, where it is converted to D-mannitol and phosphate ions by the enzyme mannitol-1-phosphatase .
Comparaison Avec Des Composés Similaires
- D-Mannitol 1-phosphate lithium salt
- D-Mannitol 1-phosphate sodium salt
- D-Mannitol 1-phosphate calcium salt
Comparison: D-Mannitol 1-phosphate barium is unique due to its specific barium ion, which imparts different solubility and reactivity properties compared to its lithium, sodium, and calcium counterparts . This uniqueness makes it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H13BaO9P |
|---|---|
Poids moléculaire |
397.46 g/mol |
Nom IUPAC |
barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
InChI |
InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1 |
Clé InChI |
ANEIDNTXSPRLJW-DEZHIRTDSA-L |
SMILES isomérique |
C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
SMILES canonique |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


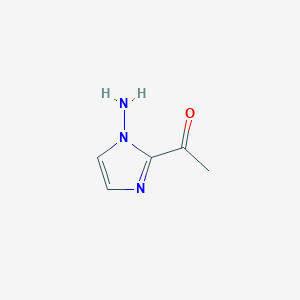
![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)

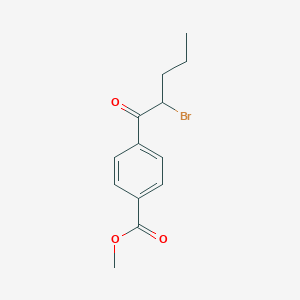
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
